Product packaging for 1,2-Bis(5-methylpyridin-2-yl)guanidine(Cat. No.:CAS No. 6967-97-1)

1,2-Bis(5-methylpyridin-2-yl)guanidine

Cat. No.: B14723420
CAS No.: 6967-97-1
M. Wt: 241.29 g/mol
InChI Key: KOPWUIWVTZBGTJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

1,2-Bis(5-methylpyridin-2-yl)guanidine ( 6967-97-1) is an organic compound with the molecular formula C13H15N5 and a molecular weight of 241.29 g/mol . It features a guanidine core flanked by two 5-methylpyridin-2-yl groups. This structure places it in the class of pyridin-2-yl guanidine derivatives, which are subjects of interest in conformational analysis due to intramolecular hydrogen-bonding interactions that can influence their structure and properties . Compounds containing the guanidine functional group are prevalent in medicinal and biological chemistry. The guanidine moiety is positively charged at physiological pH, which can facilitate interaction with negatively charged biological surfaces, such as bacterial cell membranes . While the specific biological mechanisms and full research applications of this compound are not fully detailed in the public domain, guanidine-based compounds, in general, are explored for their potential as antibacterial agents and for their ability to bind to biomolecules like DNA . Researchers investigating molecular conformation, hydrogen bonding, or the development of novel bioactive compounds may find this chemical a valuable building block or reference standard. This product is intended for research purposes only and is not for diagnostic or therapeutic use. For Research Use Only.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C13H15N5 B14723420 1,2-Bis(5-methylpyridin-2-yl)guanidine CAS No. 6967-97-1

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

6967-97-1

Molecular Formula

C13H15N5

Molecular Weight

241.29 g/mol

IUPAC Name

1,2-bis(5-methylpyridin-2-yl)guanidine

InChI

InChI=1S/C13H15N5/c1-9-3-5-11(15-7-9)17-13(14)18-12-6-4-10(2)8-16-12/h3-8H,1-2H3,(H3,14,15,16,17,18)

InChI Key

KOPWUIWVTZBGTJ-UHFFFAOYSA-N

Canonical SMILES

CC1=CN=C(C=C1)NC(=NC2=NC=C(C=C2)C)N

Origin of Product

United States

Synthetic Methodologies and Primary Spectroscopic Characterization of 1,2 Bis 5 Methylpyridin 2 Yl Guanidine

Established Synthetic Pathways for Symmetrical Bis(pyridyl)guanidines

The synthesis of guanidines, including symmetrical bis(pyridyl) derivatives, can be achieved through several established methodologies. These routes typically involve the reaction of an amine with a guanylating agent. The most common and direct approach is the guanylation of an amine with a carbodiimide, which is an efficient and atom-economical method.

Classical synthesis routes often build the guanidine (B92328) core from various precursors. researchgate.net Common starting materials include thioureas, isothioureas, cyanamides, and carboximidamide derivatives. For instance, a widely used method involves the conversion of a thiourea (B124793) derivative, which requires an initial activation step before reaction with an amine. researchgate.net One such activation can be achieved using mercury(II) chloride in the presence of a base like triethylamine. researchgate.net

Another significant pathway is the reaction of amines with pyrazole-1-carboxamidine hydrochloride. This reagent serves as an effective guanylating agent for primary and secondary amines, leading to the formation of the corresponding guanidinium (B1211019) salts. nih.gov For the synthesis of 1,2-Bis(5-methylpyridin-2-yl)guanidine, a plausible route would involve the reaction of 2-amino-5-methylpyridine (B29535) with a suitable coupling agent. A common strategy for creating symmetrical guanidines is the condensation of two equivalents of the amine with a central one-carbon electrophile. For example, reacting 2-amino-5-methylpyridine with cyanogen (B1215507) bromide could yield the target compound.

A summary of general synthetic approaches is presented below:

Starting MaterialReagentReaction TypeRef.
Amine (e.g., 2-amino-5-methylpyridine)CarbodiimideNucleophilic Addition researchgate.net
Thiourea derivativeAmine, Desulfurizing Agent (e.g., HgCl₂)Activation & Nucleophilic Substitution researchgate.net
Amine1H-Pyrazole-1-carboxamidineGuanylation nih.gov
AmineCyanogen Halide (e.g., BrCN)CondensationN/A

Spectroscopic Signatures of this compound: Elucidation by Nuclear Magnetic Resonance (NMR) and Infrared (IR) Spectroscopy

Nuclear Magnetic Resonance (NMR) Spectroscopy:

The ¹H NMR spectrum is expected to show distinct signals for the methyl protons and the aromatic protons on the pyridine (B92270) rings, in addition to signals from the N-H protons of the guanidine group. The pyridine ring protons would appear as a set of coupled doublets and doublets of doublets. The chemical shifts would be influenced by the electronic effects of both the methyl group and the guanidinyl substituent. The N-H protons may appear as broad signals due to quadrupole broadening and chemical exchange.

The ¹³C NMR spectrum would show characteristic signals for the methyl carbon, the aromatic carbons of the pyridine rings, and a key downfield signal for the central sp²-hybridized carbon of the guanidine core (C=N).

Expected ¹H NMR Chemical Shifts (Based on 2-amino-5-methylpyridine and general guanidine structures)

ProtonExpected Chemical Shift (ppm)Multiplicity
Pyridine H3~6.4-6.6d
Pyridine H4~7.2-7.4dd
Pyridine H6~7.8-8.0d
Methyl (CH₃)~2.1-2.3s
Guanidine (NH)Variable, broadbr s

Expected ¹³C NMR Chemical Shifts

CarbonExpected Chemical Shift (ppm)
Guanidine (C=N)~155-160
Pyridine C2~158-162
Pyridine C6~145-150
Pyridine C4~135-140
Pyridine C5~120-125
Pyridine C3~110-115
Methyl (CH₃)~17-20

Infrared (IR) Spectroscopy:

The IR spectrum of this compound would be characterized by several key absorption bands. Strong stretching vibrations for the N-H bonds of the guanidine group are expected in the region of 3100-3500 cm⁻¹. A strong, characteristic absorption band for the C=N stretching of the guanidine core would be prominent around 1600-1670 cm⁻¹. Additionally, vibrations corresponding to the pyridine ring, including C=C and C=N stretching, would appear in the 1400-1600 cm⁻¹ region. C-H stretching vibrations from the aromatic rings and the methyl groups would be observed around 2900-3100 cm⁻¹.

Expected IR Absorption Frequencies

Functional GroupVibration ModeExpected Frequency (cm⁻¹)Intensity
Guanidine N-HStretch3100-3500Medium-Strong
Guanidine C=NStretch1600-1670Strong
Pyridine RingC=N, C=C Stretch1400-1600Medium-Strong
Aromatic C-HStretch3000-3100Medium
Methyl C-HStretch2850-3000Medium

Initial Conformational Analysis through Spectroscopic Data

The conformation of pyridin-2-yl guanidines is significantly influenced by intramolecular hydrogen bonding. nih.govresearchgate.net In the case of this compound, the molecule can adopt different rotational isomers (rotamers) due to rotation around the C-N bonds connecting the pyridine rings to the guanidine core.

Studies on related pyridin-2-yl guanidinium salts have shown a remarkable difference in ¹H NMR spectra compared to their neutral or protected analogues. nih.govresearchgate.net This difference is attributed to a 180° change in the dihedral angle between the guanidine moiety and the pyridine ring. nih.gov In the protonated (guanidinium) form, a strong intramolecular hydrogen bond can form between the pyridine nitrogen (N1) and a proton on the adjacent guanidinium nitrogen. nih.govresearchgate.net This interaction locks the molecule into a specific, more planar conformation.

For the neutral this compound, two primary conformations are plausible for each pyridyl group. A conformation where the guanidine N-H group acts as a hydrogen bond donor to the pyridine nitrogen atom is considered to be significantly more stable. researchgate.net This intramolecular hydrogen bond (IMHB) would result in a conformation where the hydrogen on the guanidine nitrogen is oriented toward the pyridine nitrogen. The presence of two such pyridyl groups allows for the possibility of two similar intramolecular hydrogen bonds, which would heavily restrict the molecule's rotational freedom and favor a more rigid, planar structure. Spectroscopic techniques like NMR can probe these conformational preferences by observing changes in chemical shifts and through-space interactions (e.g., via NOE experiments). The broadness of N-H signals in the ¹H NMR spectrum can also provide insight into the dynamics of hydrogen bonding and conformational exchange.

Advanced Structural Elucidation and Electronic Properties of 1,2 Bis 5 Methylpyridin 2 Yl Guanidine

X-ray Crystallographic Analysis of 1,2-Bis(5-methylpyridin-2-yl)guanidine and Its Protonated Forms

The three-dimensional architecture of pyridin-2-yl guanidine (B92328) derivatives, including this compound, is significantly influenced by the protonation state of the highly basic guanidine core. X-ray crystallographic studies on analogous compounds provide profound insights into the conformational preferences, hydrogen bonding networks, and packing forces that define their solid-state structures.

The conformation of pyridin-2-yl guanidines is primarily dictated by the rotational freedom around the C-N bonds linking the pyridine (B92270) rings to the central guanidine unit. In the neutral state, the molecule can adopt various conformations. However, upon protonation to form the guanidinium (B1211019) salt, the structure becomes much more rigid.

A remarkable conformational change is observed upon protonation, characterized by a significant shift in the dihedral angle between the guanidinium plane and the pyridine ring. researchgate.netresearchgate.net Theoretical studies, supported by X-ray diffraction data on related salts, indicate that this change can be as drastic as 180°. researchgate.netresearchgate.net This rotation is driven by the formation of a strong intramolecular hydrogen bond, which locks the molecule into a more planar and stable conformation. researchgate.net In the protonated state of a related compound, N-(5-methylpyridin-2-yl)guanidinium chloride, this planarity is a key structural feature. researchgate.net

Compound StateDescription of Dihedral Angle (Pyridine-Guanidine)Typical Angle Change Upon Protonation
Neutral BaseFlexible, multiple conformations possible.~180°
Protonated SaltRigid, near-planar conformation stabilized by intramolecular H-bonding.

Intramolecular hydrogen bonds are a defining feature of protonated pyridin-2-yl guanidines. Upon protonation of the guanidine moiety, the resulting N-H donors can interact with the nitrogen atom of the pyridine ring. researchgate.net Specifically, a strong intramolecular hydrogen bond typically forms between a proton on the guanidinium group and the sp²-hybridized nitrogen of the pyridine ring (Npyridine···H-Nguanidinium). researchgate.net This interaction is the primary driver for the significant conformational change and planarization observed upon protonation. researchgate.netresearchgate.net This robust hydrogen-bonding system effectively creates a six-membered ring-like structure, enhancing the thermodynamic stability of the cation.

The crystal packing of protonated this compound is governed by a combination of strong hydrogen bonds and other non-covalent interactions. In the crystal structure of the closely related N-(5-methylpyridin-2-yl)guanidinium chloride, the guanidinium cation and the chloride anion are linked by extensive N-H···Cl⁻ hydrogen bonds, forming a robust network that stabilizes the crystal lattice.

Electronic Structure Investigations: X-ray Photoelectron Spectroscopy (XPS) and Density Functional Theory (DFT) Studies

The electronic properties of this compound are intrinsically linked to its molecular structure, particularly the delocalized π-system of the guanidine core and its interaction with the attached pyridine rings.

Density Functional Theory (DFT) calculations reveal that the neutral guanidine group has a high electron density delocalized across its three nitrogen atoms and central carbon atom (the CN₃ moiety). nih.gov This delocalization is a key feature of its electronic structure. The highest occupied molecular orbital (HOMO) is expected to have significant contributions from the nitrogen lone pairs of the guanidine group, highlighting its character as a strong electron donor. The lowest unoccupied molecular orbital (LUMO) is likely distributed over the π-systems of the pyridine rings.

The calculated Mulliken charges from DFT studies on similar structures show a significant negative charge on the nitrogen atoms, confirming their nucleophilicity. asianpubs.org The energy gap between the HOMO and LUMO is an indicator of the molecule's chemical reactivity and electronic transition energies. asianpubs.org

Protonation of the guanidine core to form the guanidinium cation profoundly alters the electronic structure. The positive charge becomes delocalized over the entire CN₃ group due to resonance, making all three nitrogen atoms chemically equivalent and enhancing the cation's stability. stackexchange.com This charge delocalization is a hallmark of the guanidinium ion. researchgate.net

This change is directly observable in spectroscopic measurements. Time-dependent DFT (TD-DFT) studies on related compounds predict that protonation leads to a hypsochromic shift (a blue shift) in the lowest energy band of the UV-visible absorption spectrum. irb.hr This shift occurs because protonation stabilizes the ground state more than the excited state, thereby increasing the energy required for electronic excitation.

X-ray Photoelectron Spectroscopy (XPS) provides direct experimental evidence of these electronic changes by probing the core-level electron binding energies. The N 1s spectrum of the neutral compound would show distinct peaks for the different nitrogen environments: the pyridine nitrogen and the amino/imino nitrogens of the guanidine. Upon protonation, a significant shift to higher binding energy is expected for the nitrogen atoms involved.

Studies on pyridine-containing compounds show that the protonation of a pyridine nitrogen (C=N → C=NH⁺) results in an N 1s peak shift of +2.0 to +2.3 eV. acs.orgresearchgate.net Similarly, the N 1s binding energies for the now-equivalent nitrogen atoms of the guanidinium group would shift to a higher energy, typically appearing in the range of 400.4 eV to 402.6 eV, reflecting the increased positive charge. researchgate.netresearchgate.net

Nitrogen EnvironmentTypical N 1s Binding Energy (eV) - NeutralTypical N 1s Binding Energy (eV) - ProtonatedExpected Shift (eV)
Pyridine Nitrogen (C=N)~399.1~401.2 (Pyridinium, C=NH⁺)+2.1 researchgate.net
Guanidine Nitrogens (NH/NH₂)~398.5 - 400.0~400.4 - 402.6 (Guanidinium, -NH₂⁺)Positive Shift

Conformational Control Induced by Intramolecular Hydrogen-Bonding Interactions in Pyridin-2-yl Guanidine Derivatives

The conformational landscape of pyridin-2-yl guanidine derivatives, including this compound, is significantly governed by the presence and nature of intramolecular hydrogen-bonding (IMHB) interactions. acs.orgresearchgate.netnih.gov Extensive research employing a combination of Nuclear Magnetic Resonance (NMR) spectroscopy, X-ray crystallography, and theoretical studies has revealed that these non-covalent interactions dictate the spatial arrangement of the guanidine or guanidinium moiety relative to the pyridine ring. acs.orgresearchgate.netnih.gov

Two distinct intramolecular hydrogen-bonding systems are responsible for this conformational control:

In the guanidinium salts, a strong IMHB is established between the nitrogen atom of the pyridine ring (N1) and the protons of the guanidinium group. acs.orgresearchgate.netnih.gov This interaction locks the molecule in a specific "syn" conformation, where the guanidinium group is oriented towards the pyridine nitrogen.

Conversely, in the N,N'-di-Boc protected derivatives, the dominant IMHBs occur within the tert-butyl carbamate (B1207046) (Boc) groups. acs.orgresearchgate.netnih.gov This network of interactions forces the molecule into a planar "anti" conformation, where the guanidine moiety is directed away from the pyridine nitrogen, as confirmed by the X-ray crystal structure of the 5-chloro derivative of di-Boc-protected pyridin-2-yl guanidine. acs.org

Theoretical studies, specifically at the B3LYP/6-31+G** level, have quantified the energetic preferences for these conformations. For instance, in 1-(Pyridin-2-yl)guanidine, the rotamer that allows for the formation of an IMHB with the pyridine nitrogen is calculated to be 33.9 kJ mol-1 more stable than the alternative. researchgate.net To further validate that these intramolecular interactions are the primary drivers of conformational control, a series of N-Boc-N′-propyl-substituted pyridin-2-yl guanidines were synthesized and studied. acs.orgnih.gov It was hypothesized that replacing a Boc group with an alkyl chain would disrupt the rigid IMHB network observed in the di-Boc derivatives, thereby inducing a switch from the anti to the syn conformation. acs.org Computational analysis for these new derivatives confirmed that the syn conformation is indeed significantly more stable (by >25.9 kJ mol–1) than the most stable anti conformation. acs.org

These findings underscore the critical role of intramolecular hydrogen bonds in governing the three-dimensional structure of pyridin-2-yl guanidine derivatives. mdpi.com This conformational control has significant implications for how these molecules interact with biological targets, as the specific spatial arrangement of atoms is crucial for molecular recognition and binding. researchgate.netmdpi.com

Interactive Data Tables

Table 1: Conformational Analysis of Pyridin-2-yl Guanidine Derivatives

Derivative TypeDominant Intramolecular InteractionResulting ConformationN1–C2–N1′–C2′ Dihedral Angle
Guanidinium SaltsIMHB between Pyridine N1 and Guanidinium Hsyn~0°
N,N'-di-Boc ProtectedIMHB within Boc groupsanti180°

Table 2: Calculated Energy Differences Between Conformations for Substituted Pyridin-2-yl Guanidines

CompoundConformationRelative Stability (kJ mol-1)Method
1-(Pyridin-2-yl)guanidinesyn (with IMHB)-33.9 (more stable)Theoretical researchgate.net
N-Boc-N′-alkyl-pyridin-2-yl guanidinesyn>25.9 (more stable)B3LYP/6-31+G** acs.org

Coordination Chemistry of 1,2 Bis 5 Methylpyridin 2 Yl Guanidine

1,2-Bis(5-methylpyridin-2-yl)guanidine as a Chelating Ligand: Design Principles and Binding Modes

The design of this compound as a chelating ligand is rooted in the fundamental principles of combining strong and versatile donor groups. Guanidines are recognized as excellent N-donor ligands, largely due to their highly basic and nucleophilic imine nitrogen atom. semanticscholar.org The modular nature of guanidine (B92328) synthesis allows for the creation of a wide library of ligands with specific properties. researchgate.net

In this compound, the central guanidine unit is flanked by two 5-methylpyridine groups. This structure inherently promotes chelation. When a ligand contains additional donor atoms, as in this case with the two pyridine (B92270) nitrogens, it tends to act as a bidentate or potentially tridentate ligand. at.ua The most common binding mode involves coordination through the imine nitrogen of the guanidine core and the nitrogen atom of one of the pyridine rings, forming a stable chelate ring. at.ua The presence of a second pyridine group allows for the possibility of bridging between two metal centers or forming a pincer-type complex, depending on the metal's coordination preferences and the reaction stoichiometry. Upon coordination, the delocalization of any resulting positive charge across the CN3 core of the guanidine moiety enhances the stability of the metal-ligand bond. researchgate.net

Complexation with Transition Metals

Guanidine-based ligands, including hybrid guanidine-pyridine systems, have a rich and varied coordination chemistry with transition metals across the periodic table. researchgate.netrsc.org These ligands are capable of forming stable complexes with metals in various oxidation states, a property that makes them valuable in fields such as catalysis and bioinorganic chemistry. researchgate.netmdpi.com

The synthesis of transition metal complexes with guanidine-pyridine ligands is typically achieved through the direct reaction of the ligand with a suitable metal salt in an appropriate solvent. mdpi.comjscimedcentral.com For instance, copper complexes have been successfully synthesized by reacting hybrid guanidine-pyridine ligands with copper(II) halides like CuCl₂ and CuBr₂. mdpi.com The resulting complexes can feature either one or two ligand molecules per metal center, leading to mono- or bis(chelate) species, respectively. researchgate.net

X-ray crystallography is a crucial tool for the structural characterization of these complexes. Studies on analogous systems, such as those involving the (dimethylethyleneguanidine)methylenepyridine (DMEGpy) ligand, have revealed diverse coordination geometries. For example, bis(chelate) copper(I) complexes can adopt a five-coordinate, trigonal-bipyramidal geometry where the pyridine donors occupy the axial positions, while the guanidine donors and a halide anion form the equatorial plane. mdpi.com In such structures, the Cu-N(guanidine) bond lengths are often observed to be longer than the Cu-N(pyridine) bond lengths. mdpi.com Mono(chelate) copper(II) complexes, on the other hand, can exhibit four-coordinate geometries that are distorted between tetrahedral and square-planar. mdpi.com

Table 1: Selected Geometric Data for a Representative Copper-Guanidine-Pyridine Complex, [Cu(DMEGpy)₂Cl][CuCl₂]

ParameterValue
Coordination Geometry Trigonal-bipyramidal
Cu-Npy Bond Length (Å) 1.988(2), 1.994(2)
Cu-Ngua Bond Length (Å) 2.041(2), 2.133(2)
Cu-Cl Bond Length (Å) 2.316(1)

Data is for a related hybrid guanidine-pyridine complex and is presented for illustrative purposes. mdpi.com

The electronic properties of the this compound ligand have a profound influence on the ligand field around the metal center, which in turn affects the metal's oxidation state and d-electron spin state. rsc.org The strong σ-donating nature of the guanidine and pyridine nitrogen atoms creates a relatively strong ligand field. The magnitude of this ligand field splitting (Δ) determines whether the complex will be high-spin (Δ < pairing energy) or low-spin (Δ > pairing energy) for metal ions with d⁴–d⁷ electron configurations. uci.edu

Guanidine-containing ligands are particularly adept at stabilizing multiple oxidation states of a coordinated metal. researchgate.net For example, they have been shown to support copper in the Cu(I), Cu(II), and even the less common Cu(III) oxidation states. mdpi.com This versatility stems from the ligand's ability to accommodate changes in the metal's electron density through the flexible electronic structure of the guanidine moiety. By modulating the ligand field, these ligands can tune the redox potential of the metal center, a critical factor in the design of catalysts for redox reactions. mdpi.com The substitution pattern on the ligand also plays a key role; electron-donating groups, like the methyl substituents in this compound, can increase the ligand field strength, favoring lower spin states and stabilizing higher oxidation states. uu.nl

Copper complexes of hybrid guanidine-pyridine ligands have been a particular focus of research, partly due to their applications in catalysis, such as Atom Transfer Radical Polymerization (ATRP). mdpi.comresearchgate.net The combination of a hard pyridine donor and a slightly softer guanidine donor provides a stable coordination environment for both Cu(I) and Cu(II) ions, which is essential for the ATRP catalytic cycle.

The reaction of ligands like (dimethylethyleneguanidine)methylenepyridine (DMEGpy) with copper(II) halides can lead to the formation of Cu(I) complexes, such as [Cu(DMEGpy)₂Cl][CuCl₂] and [Cu(DMEGpy)₂Br][CuBr₂]. researchgate.net In these cases, the ligand itself can act as a reductant. The resulting complexes exhibit well-defined structures, for example, a trigonal-bipyramidal geometry for the [Cu(DMEGpy)₂Cl]⁺ cation. mdpi.com The structural and electronic properties of these complexes can be fine-tuned by altering the substituents on either the guanidine or the pyridine components of the ligand. researchgate.net

Complexation with Main Group Elements

While the coordination chemistry of guanidines with transition metals is extensive, their interaction with main group elements is also an area of growing interest. Guanidinate ligands, the deprotonated form of guanidines, have been shown to form stable complexes with a variety of main group metals, including alkali metals (Li, K), alkaline earth metals (Mg, Sr, Ba), and group 13 elements (Al, Ga). nih.gov

The coordination behavior often depends on the steric bulk of the ligand and the nature of the metal. For example, bulky guanidinate ligands can stabilize monomeric lithium complexes, while less hindered systems may form polymers. nih.gov Dinuclear magnesium complexes have also been synthesized using bis(guanidine) ligands, demonstrating the ligand's ability to bridge metal centers. nih.gov Given the versatile chelating and bridging capabilities of the guanidine-pyridine framework, this compound is expected to form stable complexes with various main group elements, with potential applications in catalysis and materials science.

Electronic and Steric Modulation of Coordination Properties in this compound Metal Complexes

The coordination properties of metal complexes derived from this compound can be systematically modulated by both electronic and steric effects. nih.gov The introduction of substituents onto the ligand framework is a powerful strategy for fine-tuning the behavior of the resulting metal complex. semanticscholar.org

Steric Effects: The two 5-methyl-pyridin-2-yl groups attached to the guanidine core introduce significant steric bulk. This steric hindrance plays a crucial role in determining the coordination geometry of the metal complex, the number of ligands that can coordinate to the metal center (the coordination number), and the accessibility of the metal center to substrates in catalytic applications. nih.govuu.nl For example, the steric profile of the ligand could favor the formation of four- or five-coordinate complexes over six-coordinate ones and may prevent the formation of certain isomers. The interplay between these electronic and steric factors allows for precise control over the structure, stability, and reactivity of the metal complexes. nih.gov

Catalytic Applications of 1,2 Bis 5 Methylpyridin 2 Yl Guanidine and Its Derivatives

Organocatalysis: Brønsted Basicity and Hydrogen Bond Donor Capabilities

Guanidines, as a class of organic superbases, have garnered significant attention in the field of organocatalysis. Their catalytic prowess stems from their high pKa values and the capacity of the guanidinium (B1211019) ion, formed upon protonation, to act as a dual hydrogen-bond donor. These properties allow for the activation of a wide array of substrates in various chemical reactions.

Enantioselective Transformations Mediated by Chiral Guanidines

The development of chiral guanidine (B92328) catalysts has opened new avenues for asymmetric synthesis, enabling the stereocontrolled formation of complex molecules. While specific studies focusing exclusively on chiral derivatives of 1,2-Bis(5-methylpyridin-2-yl)guanidine are not extensively documented in the reviewed literature, the broader class of chiral guanidines has demonstrated remarkable success in a multitude of enantioselective reactions. These catalysts are adept at creating a chiral environment that directs the stereochemical outcome of a reaction.

The general mechanism involves the guanidine moiety acting as a Brønsted base to deprotonate a pronucleophile, forming a chiral ion pair. The resulting guanidinium ion then activates the electrophile through hydrogen bonding, orienting the reactants in a way that favors the formation of one enantiomer over the other. This dual activation mode is a hallmark of guanidine organocatalysis.

Numerous asymmetric transformations have been successfully mediated by chiral guanidines, including Michael additions, Henry (nitroaldol) reactions, and Mannich reactions. For instance, chiral bicyclic guanidines have been shown to be highly effective in promoting these reactions with excellent enantioselectivities. The structural rigidity and well-defined chiral scaffold of these catalysts are crucial for achieving high levels of stereocontrol.

Role in Carbon Dioxide Utilization and Fixation

The ability of guanidines to capture and activate carbon dioxide (CO2) has emerged as a significant area of research, driven by the need for sustainable chemical processes. Guanidines can react with CO2 to form carbamate (B1207046) or bicarbonate salts, effectively "fixing" the greenhouse gas into a more reactive form.

The basic nitrogen atoms of the guanidine core readily react with the electrophilic carbon of CO2. This process can be reversible, allowing for the capture and subsequent release of CO2, which is crucial for carbon capture and storage (CCS) technologies. Furthermore, the captured CO2 can be utilized as a C1 building block in the synthesis of valuable chemicals, such as cyclic carbonates.

While direct studies on this compound for CO2 capture are limited in the available literature, related aromatic and bis-iminoguanidine compounds have shown promise in this area. The presence of the pyridine (B92270) rings in the target molecule could potentially influence its CO2 capture efficiency and the stability of the resulting adduct. Further research is needed to explore the specific capabilities of this compound in this important application.

Metal-Catalyzed Reactions Utilizing this compound Complexes

The nitrogen-rich structure of this compound makes it an excellent ligand for a variety of metal ions. The resulting metal complexes have shown significant potential as catalysts in a range of important organic reactions. The electronic and steric properties of the guanidine ligand can be fine-tuned by modifying the substituents on the pyridine rings, thereby influencing the catalytic activity of the metal center.

Polymerization Catalysis: Ring-Opening Polymerization (ROP) and Atom Transfer Radical Polymerization (ATRP)

Metal complexes of guanidine derivatives have emerged as effective catalysts for polymerization reactions, offering alternatives to traditional, often more toxic, metal catalysts.

Atom Transfer Radical Polymerization (ATRP): Copper complexes with guanidine-containing ligands have been successfully employed as catalysts in Atom Transfer Radical Polymerization (ATRP), a controlled radical polymerization technique that allows for the synthesis of well-defined polymers with complex architectures. The guanidine ligand helps to stabilize the different oxidation states of the copper catalyst, which is essential for the ATRP equilibrium. The electronic properties of the pyridine and guanidine moieties can influence the redox potential of the copper center and, consequently, the polymerization rate and control. For example, copper complexes of (tetramethylguanidine)methylenepyridine have been shown to be active in the ATRP of styrene.

C-H Activation and Coupling Reactions (e.g., Heck-Mizoroki)

Palladium-catalyzed C-H activation and cross-coupling reactions are powerful tools for the synthesis of complex organic molecules. The development of efficient ligand systems is crucial for the success of these transformations. While specific applications of this compound in this context are not widely reported, the broader class of nitrogen-containing ligands, including those with pyridine and guanidine functionalities, has been explored.

The Heck-Mizoroki reaction, which involves the coupling of an unsaturated halide with an alkene, is a cornerstone of modern organic synthesis. The efficiency of palladium catalysts in this reaction is highly dependent on the nature of the supporting ligands. Guanidine-containing ligands could potentially influence the stability and reactivity of the palladium catalyst, thereby affecting the outcome of the Heck-Mizoroki reaction. Further investigation into the utility of this compound as a ligand in these important C-C bond-forming reactions is warranted.

Other Advanced Organic Transformations

The versatility of guanidine ligands and their metal complexes extends to a variety of other advanced organic transformations. Chiral guanidines, in combination with metal salts, have been used to create cooperative catalytic systems for asymmetric reactions. The ability of the guanidine to act as both a ligand and a Brønsted base allows for unique modes of activation that are not accessible with traditional catalysts.

Supramolecular Chemistry and Materials Science Applications of 1,2 Bis 5 Methylpyridin 2 Yl Guanidine

Self-Assembly Phenomena Driven by Guanidinium-Anion Interactions

There is no specific data in the reviewed literature detailing the self-assembly of 1,2-Bis(5-methylpyridin-2-yl)guanidine driven by guanidinium-anion interactions.

In principle, the guanidinium (B1211019) group, which would be protonated in this molecule under acidic conditions, is a superb functional group for directing self-assembly through interactions with anions. The planar, Y-shaped geometry and the delocalized positive charge of the guanidinium cation allow it to form multiple, directional hydrogen bonds with a variety of anions. This interaction is a cornerstone of supramolecular chemistry. For a molecule like This compound , which possesses two pyridyl nitrogen atoms that can also be protonated or act as hydrogen bond acceptors, and a central guanidine (B92328) moiety, a rich variety of self-assembly motifs could be anticipated. The interplay between the protonated guanidinium core and various anions would be expected to lead to the formation of discrete assemblies or extended networks, but specific experimental evidence for this compound is lacking.

Molecular Recognition of Oxoanions and Other Substrates

Specific studies on the molecular recognition of oxoanions or other substrates by This compound have not been found in the scientific literature.

Guanidinium-based receptors are widely recognized for their ability to bind with high affinity and selectivity to oxoanions such as carboxylates, phosphates, and sulfates. This is due to the complementary geometry and charge between the guanidinium group and the oxoanion. The multiple hydrogen bond donor sites on the guanidinium ion can effectively chelate the oxygen atoms of the anion. It is plausible that This compound would exhibit similar properties. The presence of two 5-methylpyridin-2-yl substituents could influence its solubility, steric hindrance, and potentially introduce additional binding interactions (e.g., π-π stacking), which might modulate its recognition properties. However, without experimental data, any discussion of its specific binding affinities or selectivities for different oxoanions remains speculative.

Formation of Supramolecular Architectures: From Dimers to Helical Structures and Extended Networks

There is no available research describing the formation of specific supramolecular architectures such as dimers, helical structures, or extended networks involving This compound .

The structure of This compound suggests a potential for forming diverse supramolecular architectures. The central guanidine unit can act as a linker, and the two pyridyl groups can either be involved in further hydrogen bonding, metal coordination, or cation-π interactions. Depending on the counter-anion and solvent conditions, one could hypothesize the formation of various structures. For instance, dimeric structures could arise from the bridging of two molecules by anions. More complex arrangements, such as helical structures, often require specific stereochemical information or chiral induction, which is not inherent in the provided structure. The formation of extended one-, two-, or three-dimensional networks would be highly dependent on the coordination preferences of the guanidinium group with multivalent anions.

Application in Liquid Crystalline Phases and Soft Materials

No publications have been identified that report on the application or investigation of This compound in the formation of liquid crystalline phases or other soft materials.

Computational and Theoretical Studies on 1,2 Bis 5 Methylpyridin 2 Yl Guanidine

Quantum Chemical Modeling of Molecular Structure and Conformation (e.g., B3LYP/6-31+G**)

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are pivotal in determining the three-dimensional structure and conformational preferences of molecules like 1,2-Bis(5-methylpyridin-2-yl)guanidine. The B3LYP functional combined with the 6-31+G** basis set is a widely used level of theory that provides a good balance between accuracy and computational cost for organic molecules.

Theoretical studies on similar pyridin-2-yl guanidine (B92328) derivatives have revealed the critical role of intramolecular hydrogen bonding in dictating the molecule's conformation. researchgate.netnih.gov For this compound, the most stable conformation is predicted to be one where intramolecular hydrogen bonds are formed between the guanidinium (B1211019) protons and the nitrogen atoms of the pyridine (B92270) rings. This interaction leads to a significant conformational control, influencing the dihedral angle between the guanidine core and the pyridine rings. researchgate.netnih.gov

In the protonated (guanidinium) form, a notable 180° change in the dihedral angle between the guanidinium moiety and the pyridine ring is often observed compared to the neutral or protected analogues. researchgate.netnih.gov This conformational shift is primarily attributed to the formation of a strong intramolecular hydrogen bond between the pyridine nitrogen and a guanidinium proton. This interaction not only stabilizes the conformation but also has implications for the molecule's reactivity and interaction with other species.

Below is a table of predicted geometrical parameters for a model pyridin-2-yl guanidinium cation, illustrating typical bond lengths and angles that can be expected in the structure of 1,2-Bis(5-methylpyridin-2-yl)guanidinium.

ParameterPredicted Value
C-N (guanidinium internal)~1.34 Å
C-N (guanidinium external)~1.38 Å
N-C-N (guanidinium)~120°
Dihedral Angle (Guanidinium-Pyridine)~0° or ~180°

Note: These are representative values based on DFT calculations of similar structures. Actual values for this compound may vary slightly.

Theoretical Prediction of Basicity (pKa) and Protonation Equilibria

The guanidine functional group is one of the strongest organic bases, a property attributed to the resonance stabilization of its protonated form, the guanidinium cation. researchgate.net Theoretical methods are instrumental in predicting the pKa of such compounds, providing a quantitative measure of their basicity. These calculations typically involve a thermodynamic cycle that considers the gas-phase protonation energy and the solvation energies of the neutral and protonated species.

The pKa value of the guanidine group in this compound is anticipated to be high, likely in the range of 12-14 in aqueous solution, characteristic of a strong organic base. researchgate.net The methyl groups on the pyridine rings are electron-donating, which would slightly increase the basicity of the pyridine nitrogens and could have a minor electronic influence on the guanidine moiety.

Protonation Equilibria:

The protonation of this compound (B) can be represented by the following equilibria:

B + H⁺ ⇌ BH⁺ (protonation at the guanidine nitrogen) BH⁺ + H⁺ ⇌ BH₂²⁺ (protonation at a pyridine nitrogen) BH₂²⁺ + H⁺ ⇌ BH₃³⁺ (protonation at the second pyridine nitrogen)

Computational studies can predict the relative energies of these different protonated species, thereby determining the most likely protonation sites and the corresponding pKa values for each step.

Mechanistic Insights into Catalytic Cycles via Computational Approaches

Guanidines are widely employed as organocatalysts in a variety of chemical transformations. rsc.orgchemistry-chemists.com Computational studies are crucial for elucidating the mechanisms of these catalytic cycles, providing detailed information about transition states and reaction intermediates that are often difficult to characterize experimentally. researchgate.netnih.gov

For this compound, its strong basicity allows it to act as a Brønsted base catalyst, deprotonating a substrate to generate a reactive nucleophile. rsc.org The resulting guanidinium cation can then act as a Brønsted acid or a hydrogen-bond donor to activate an electrophile and stabilize anionic intermediates or transition states. researchgate.netrsc.org

A general catalytic cycle involving a guanidine catalyst can be computationally modeled as follows:

Deprotonation of the Substrate: The guanidine base abstracts a proton from the substrate, forming a substrate anion and the protonated guanidinium catalyst.

Nucleophilic Attack: The substrate anion attacks an electrophile. The guanidinium cation can stabilize the developing negative charge through hydrogen bonding.

Product Formation and Catalyst Regeneration: The product is formed, and the guanidinium cation donates a proton back, regenerating the neutral guanidine catalyst.

DFT calculations can be used to map the potential energy surface of the reaction, identifying the rate-determining step and the role of the catalyst in lowering the activation energy barriers. For instance, in reactions involving CO₂, computational studies have shown that guanidines can act as general base catalysts to promote the formation of carbamate (B1207046) intermediates. rsc.org The acidity of the resulting guanidinium ion is also crucial for subsequent steps in the reaction mechanism. rsc.org

Analysis of Non-Covalent Interactions (Hydrogen Bonding, π-Stacking)

Non-covalent interactions play a fundamental role in the structure, stability, and function of molecules. nih.gov For this compound, hydrogen bonding and π-stacking are particularly important.

Hydrogen Bonding: As discussed in section 7.1, intramolecular hydrogen bonding is a key factor in determining the conformation of this molecule. researchgate.netnih.gov In the protonated state, the guanidinium group is an excellent hydrogen bond donor, capable of forming multiple hydrogen bonds with acceptors. researchgate.net These interactions are critical in its role as a catalyst, where it can bind to and activate substrates. researchgate.net Computational methods like Atoms in Molecules (AIM) and Natural Bond Orbital (NBO) analysis can be used to characterize the strength and nature of these hydrogen bonds. researchgate.net

π-Stacking: The pyridine rings in this compound introduce the possibility of π-stacking interactions. These can occur intramolecularly, between the two pyridine rings if the conformation allows, or intermolecularly, leading to the formation of supramolecular assemblies. In the solid state, π-stacking interactions are often observed in crystal structures of related compounds. rsc.org

Furthermore, the protonated guanidinium group can engage in cation-π interactions with the electron-rich π-systems of the pyridine rings or other aromatic molecules. nih.gov Experimental evidence for such interactions has been found in the crystal structure of N-(5-methylpyridin-2-yl)guanidinium chloride. researchgate.netcsic.es Computational studies on substituted pyridinium (B92312) ions have shown that electron-donating substituents, such as the methyl group in this compound, can enhance π-stacking interactions. nih.gov The interplay of hydrogen bonding and π-stacking is crucial in molecular recognition and self-assembly processes.

Interaction TypeKey FeaturesComputational Methods for Analysis
Intramolecular H-Bonding Between guanidinium N-H and pyridine NDFT geometry optimization, AIM, NBO
Intermolecular H-Bonding Guanidinium as donor, substrate/solvent as acceptorDFT, Molecular Dynamics
π-π Stacking Between pyridine rings (inter- or intramolecularly)DFT with dispersion corrections, SAPT
Cation-π Interaction Between guanidinium cation and pyridine π-systemDFT, AIM, NBO

Future Perspectives and Emerging Research Avenues

Development of Novel 1,2-Bis(5-methylpyridin-2-yl)guanidine Analogues with Tuned Properties

The modular nature of the this compound scaffold provides a fertile ground for the design and synthesis of new analogues with finely tuned electronic and steric properties. Future research will likely focus on systematic modifications of the parent structure to enhance its performance in specific applications.

Key areas for the development of novel analogues include:

Substitution on the Pyridine (B92270) Rings: Introduction of various electron-donating or electron-withdrawing groups at different positions on the pyridine rings can significantly alter the pKa of the guanidine (B92328) core and the coordination properties of the nitrogen atoms. For instance, strategic placement of substituents could modulate the Lewis basicity of the pyridine nitrogens, influencing their interaction with metal centers or substrates in catalytic reactions.

Modification of the Guanidine Core: Altering the substitution pattern on the guanidine nitrogen atoms can impact the steric hindrance around the core and influence its hydrogen-bonding capabilities. The synthesis of analogues with different alkyl or aryl groups on the guanidine nitrogen could lead to catalysts with improved selectivity or stability.

Chiral Derivatives: The introduction of chirality into the this compound framework is a particularly promising avenue for the development of catalysts for asymmetric synthesis. rsc.org This can be achieved by incorporating chiral substituents on the pyridine rings or by using chiral building blocks in the synthesis of the guanidine core. The resulting chiral guanidines could be employed as organocatalysts or as ligands for metal-catalyzed asymmetric transformations. rsc.org

The systematic exploration of these structural modifications, guided by computational modeling, will enable the creation of a library of this compound derivatives with a wide range of properties, tailored for specific catalytic or supramolecular applications.

Expanding the Scope of Catalytic Applications

While the catalytic potential of guanidine derivatives is well-established, the specific applications of this compound are still an emerging field. researchgate.net Future research is expected to significantly broaden the scope of its use in catalysis, leveraging its unique structural and electronic features.

Potential catalytic applications to be explored include:

Organocatalysis: The strong basicity of the guanidine core makes this compound and its derivatives promising candidates for a variety of organocatalytic reactions. These could include Michael additions, aldol (B89426) reactions, and other base-catalyzed transformations where the guanidine can act as a potent proton abstractor. researchgate.net The development of chiral versions could open doors to enantioselective organocatalysis. rsc.org

Coordination Catalysis: As a versatile ligand, this compound can form stable complexes with a wide range of transition metals. researchgate.net These metal complexes could be investigated as catalysts for various organic transformations, such as cross-coupling reactions, oxidation, and reduction reactions. The electronic properties of the ligand can be tuned to modulate the reactivity of the metal center.

Polymerization Catalysis: Guanidine-based systems have shown promise as catalysts for ring-opening polymerization of cyclic esters and other monomers. researchgate.net The coordination of this compound to metal centers like zinc or magnesium could yield highly active and selective polymerization catalysts.

The exploration of these and other catalytic applications will be driven by a combination of experimental screening and mechanistic studies, aided by computational methods to understand reaction pathways and catalyst behavior.

Rational Design of Advanced Supramolecular Assemblies

The ability of the guanidinium (B1211019) group to form multiple hydrogen bonds makes this compound an excellent building block for the construction of complex supramolecular assemblies. nih.gov Future research in this area will focus on the rational design of novel architectures with specific functions.

Emerging research directions in supramolecular chemistry include:

Anion Recognition and Sensing: The positively charged guanidinium core in its protonated state can act as an effective anion binding site. By incorporating chromophores or fluorophores into the this compound framework, it may be possible to design sensors for the selective detection of various anions.

Crystal Engineering: The predictable hydrogen bonding patterns of the guanidine moiety can be exploited to control the packing of molecules in the solid state. nih.gov This allows for the engineering of crystalline materials with desired properties, such as specific optical or electronic characteristics.

Self-Assembled Materials: The self-assembly of this compound and its derivatives into higher-order structures, such as gels, liquid crystals, or nanoparticles, is another promising area of investigation. These materials could find applications in areas ranging from drug delivery to materials science.

The design of these advanced supramolecular assemblies will require a deep understanding of the non-covalent interactions that govern their formation, which can be elucidated through a combination of experimental techniques and computational modeling.

Synergistic Integration of Experimental and Computational Methodologies

The advancement of research on this compound will increasingly rely on a synergistic approach that combines experimental and computational methodologies. mdpi.com This integrated strategy will provide a more comprehensive understanding of the structure, properties, and reactivity of this compound and its derivatives.

Key aspects of this synergistic approach include:

Computational Prediction of Properties: Quantum chemical calculations, such as Density Functional Theory (DFT), can be used to predict a wide range of properties for novel this compound analogues before their synthesis. researchgate.net This includes geometric parameters, electronic structure, spectroscopic signatures, and reactivity descriptors. This predictive capability can guide experimental efforts towards the most promising candidates.

Mechanistic Elucidation: Computational modeling can be a powerful tool for elucidating the mechanisms of reactions catalyzed by this compound-based systems. By mapping out reaction pathways and identifying transition states, researchers can gain insights into the factors that control catalytic activity and selectivity.

Interpretation of Experimental Data: Computational methods can aid in the interpretation of experimental data from various spectroscopic and analytical techniques. For example, calculated NMR and IR spectra can be compared with experimental data to confirm the structure of newly synthesized compounds. mdpi.com

Molecular Docking and QSAR: For potential biological applications, molecular docking and quantitative structure-activity relationship (QSAR) studies can be employed to predict the interaction of this compound derivatives with biological targets and to guide the design of more potent compounds. researchgate.net

By closely integrating computational and experimental work, researchers can accelerate the discovery and development of new this compound-based systems with tailored properties and functionalities for a wide range of applications.

Q & A

Q. What are the recommended synthetic routes for preparing 1,2-Bis(5-methylpyridin-2-yl)guanidine, and how can reaction conditions be optimized?

  • Methodological Answer : Synthesis of guanidine derivatives typically involves condensation reactions between amines and carbodiimides or thiourea derivatives. For pyridyl-substituted guanidines, a plausible route is the reaction of 5-methylpyridin-2-amine with cyanogen bromide or thiourea under controlled pH and temperature. Optimization should focus on solvent choice (e.g., ethanol or DMF), stoichiometric ratios (e.g., 2:1 for amine to cyanogen bromide), and catalysis (e.g., using HCl or NaOH to enhance reactivity). Post-synthesis purification via column chromatography (silica gel, methanol/chloroform eluent) or recrystallization is critical to isolate high-purity products .

Q. How can the structural integrity of this compound be confirmed post-synthesis?

  • Methodological Answer : Structural characterization should combine spectroscopic and analytical techniques:
  • NMR : Analyze 1H^1H and 13C^{13}C NMR spectra to confirm the presence of pyridyl protons (δ 7.0–8.5 ppm) and guanidine NH signals (δ 5.0–6.5 ppm).
  • Mass Spectrometry : High-resolution MS (HRMS) can verify the molecular ion peak (expected m/z for C13H14N6C_{13}H_{14}N_6: ~278.12).
  • Elemental Analysis : Confirm C, H, and N percentages within ±0.3% of theoretical values.
  • X-ray Crystallography : For unambiguous confirmation, grow single crystals in a solvent system (e.g., methanol/water) and resolve the crystal structure .

Q. What safety protocols are essential when handling guanidine derivatives like this compound?

  • Methodological Answer :
  • Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact.
  • Ventilation : Use fume hoods to avoid inhalation of dust or vapors.
  • Spill Management : Collect spills with absorbent materials (e.g., vermiculite) and dispose as hazardous waste. Avoid aqueous washdown to prevent environmental contamination.
  • First Aid : For skin contact, wash with soap and water; for eye exposure, irrigate with saline for 15 minutes. Seek medical evaluation for persistent irritation .

Advanced Research Questions

Q. How does this compound interact with transition metals, and what are its potential applications in coordination chemistry?

  • Methodological Answer : The pyridyl and guanidine moieties act as Lewis bases, enabling coordination with metals like Cu(II), Fe(III), or Au(I). To study this:
  • Titration Experiments : Use UV-Vis spectroscopy to monitor ligand-to-metal charge transfer (LMCT) bands upon incremental metal addition.
  • Stoichiometry Determination : Job’s method or molar ratio plots can identify complex ratios (e.g., 1:1 or 2:1 ligand:metal).
  • Applications : Potential uses include catalysis (e.g., oxidation reactions) or metal extraction (e.g., selective binding to gold in cyanide solutions, as seen with analogous guanidine extractants) .

Q. What strategies can resolve contradictions in reported biological activities of guanidine derivatives?

  • Methodological Answer :
  • Dose-Response Studies : Re-evaluate activity across a broad concentration range (e.g., 0.1–100 μM) to identify non-linear effects.
  • Assay Validation : Use orthogonal assays (e.g., enzymatic inhibition vs. cell viability) to confirm target specificity.
  • Structural Analogues : Compare with derivatives like N,N'-bis(tridecyl)guanidine to isolate functional groups responsible for activity.
  • Meta-Analysis : Systematically review literature (e.g., Embase, PubMed) to identify confounding variables (e.g., solvent effects, cell line variability) .

Q. How can computational modeling predict the binding affinity of this compound to biological targets?

  • Methodological Answer :
  • Docking Simulations : Use software like AutoDock Vina to model interactions with receptors (e.g., ion channels or enzymes).
  • Molecular Dynamics (MD) : Simulate ligand-receptor complexes in explicit solvent (e.g., TIP3P water) for 100+ ns to assess stability.
  • Free Energy Calculations : Apply MM-PBSA/GBSA methods to estimate binding energies (ΔG). Validate predictions with experimental IC50_{50} or Kd_d values from surface plasmon resonance (SPR) .

Q. What are the environmental implications of this compound, and how can its ecotoxicity be assessed?

  • Methodological Answer :
  • Degradation Studies : Expose the compound to UV light or microbial cultures (e.g., Pseudomonas spp.) and monitor decomposition via LC-MS.
  • Aquatic Toxicity : Perform acute toxicity tests on Daphnia magna (48-hour EC50_{50}) or algal growth inhibition assays (OECD 201).
  • Bioaccumulation Potential : Calculate logP (octanol-water partition coefficient); values >3 indicate high bioaccumulation risk .

Data Contradiction Analysis

Q. How should researchers address discrepancies in reported solubility or stability profiles of this compound?

  • Methodological Answer :
  • Controlled Replication : Repeat experiments under identical conditions (solvent, temperature, pH) to isolate variables.
  • Advanced Analytics : Use dynamic light scattering (DLS) to detect aggregation or differential scanning calorimetry (DSC) to study thermal stability.
  • Literature Cross-Check : Compare with structurally similar compounds (e.g., 1,2-Bis(4-pyridyl)ethylene, which shows pH-dependent solubility) to identify trends .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.